2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester
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Overview
Description
2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester is a boronic ester derivative of pyrimidine. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the boronic acid pinacol ester group makes it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester typically involves the reaction of 2,4-Di(tert-butoxy)pyrimidine with a boronic acid derivative. One common method is the reaction with pinacol borane under specific conditions to form the desired ester. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the tert-butoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols: Formed through oxidation of the boronic ester group.
Scientific Research Applications
2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds through the formation of biaryl structures.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxypyrimidine-5-boronic acid pinacol ester: Similar structure but with methoxy groups instead of tert-butoxy groups.
2-(Dimethylamino)pyrimidine-5-boronic acid pinacol ester: Contains a dimethylamino group instead of tert-butoxy groups.
Uniqueness
2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester is unique due to its tert-butoxy groups, which provide steric hindrance and can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in specific synthetic applications where such properties are desired.
Properties
IUPAC Name |
2,4-bis[(2-methylpropan-2-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31BN2O4/c1-15(2,3)22-13-12(11-20-14(21-13)23-16(4,5)6)19-24-17(7,8)18(9,10)25-19/h11H,1-10H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTIMGSTGMSZKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2OC(C)(C)C)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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